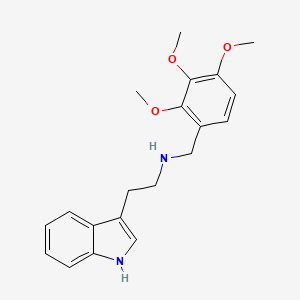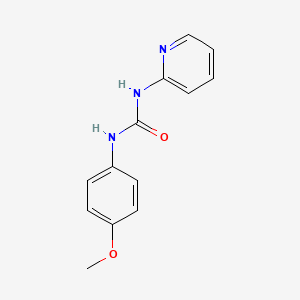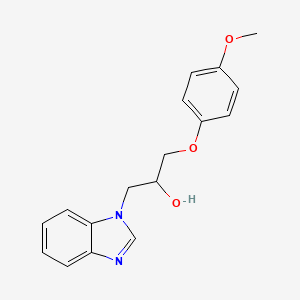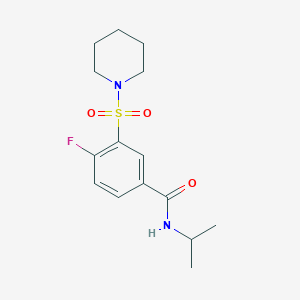
2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine is a novel chemical compound that has been synthesized and studied for its potential scientific research applications. This compound is also known by its chemical name, TMA-2, and belongs to the family of phenylethylamines. TMA-2 has been found to have a unique mechanism of action and a range of biochemical and physiological effects, making it a promising candidate for future research.
作用机制
The mechanism of action for TMA-2 is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. Specifically, TMA-2 has been found to bind to the 5-HT2A receptor, which is involved in regulating mood, perception, and cognition. TMA-2 has also been found to have some affinity for other serotonin receptors, including the 5-HT2C and 5-HT1A receptors.
Biochemical and Physiological Effects:
TMA-2 has a range of biochemical and physiological effects, particularly on the central nervous system. It has been found to alter mood, perception, and cognition, with some users reporting euphoria, increased empathy, and enhanced sensory experiences. TMA-2 has also been found to have some anti-inflammatory effects, making it a potential candidate for therapeutic applications.
实验室实验的优点和局限性
TMA-2 has several advantages for use in scientific research. It is a well-established compound with a known synthesis method, making it easy to obtain and study. TMA-2 also has a unique mechanism of action and a range of biochemical and physiological effects, making it a promising candidate for future research. However, there are also some limitations to using TMA-2 in lab experiments. It is a controlled substance in some countries, and its use may be restricted or prohibited. Additionally, TMA-2 has not been extensively studied in humans, and its long-term effects are not well-understood.
未来方向
There are several future directions for research on TMA-2. One area of interest is its potential therapeutic applications, particularly as an antidepressant and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action for TMA-2 and its effects on the central nervous system. Additionally, more studies are needed to determine the long-term effects of TMA-2 use and its potential for abuse. Overall, TMA-2 is a promising compound for scientific research, with a range of potential applications and directions for future study.
合成方法
TMA-2 is a synthetic compound that can be produced through a series of chemical reactions. The primary precursor for TMA-2 synthesis is 2,3,4-trimethoxybenzaldehyde, which is reacted with indole and nitroethane to produce a nitrostyrene intermediate. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield TMA-2. The synthesis method for TMA-2 has been well-established and is widely used in scientific research.
科学研究应用
TMA-2 has been studied for its potential scientific research applications, particularly in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including altering mood, perception, and cognition. TMA-2 has also been studied for its potential therapeutic applications, including its use as an antidepressant and anti-inflammatory agent.
属性
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-23-18-9-8-15(19(24-2)20(18)25-3)12-21-11-10-14-13-22-17-7-5-4-6-16(14)17/h4-9,13,21-22H,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIWHCODWVXPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCCC2=CNC3=CC=CC=C32)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5229854.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5229865.png)
![methyl 4-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5229873.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorobenzyl)piperazine oxalate](/img/structure/B5229888.png)

![4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5229896.png)
![2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B5229901.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5229903.png)

![8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B5229918.png)
![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)
![methyl {5-bromo-4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5229940.png)